2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide
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Description
2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0702610 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Studies
Synthetic Pathways and Derivatives : Research has involved synthesizing various tetrahydropyrimidine-2-thione and thiazolo[3,2-a]pyrimidine derivatives, showcasing the compound's role as a key intermediate in the synthesis of heterocyclic compounds. This area explores the compound's versatility in forming different derivatives with potential pharmacological activities (Fadda et al., 2013).
Catalytic Functions and Transformations : Studies have also focused on the compound's utility in catalytic transformations, demonstrating its efficacy in creating novel heterocyclic structures. This includes the formation of thiadiazoles through oxidative dimerization of thioamides, indicating the compound's potential as a catalyst or reactant in organic synthesis (Takikawa et al., 1985).
Biological Activity and Pharmacological Potential
Antimicrobial and Anti-inflammatory Properties : The synthesis of thiazolo[3,2-a]pyrimidine derivatives has shown some compounds to exhibit moderate anti-inflammatory activities. This suggests the potential pharmacological applications of derivatives in treating inflammatory conditions (Tozkoparan et al., 1999).
Cytotoxic Activities : Research into thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes has demonstrated significant cytotoxicity against various cancer cell lines. This highlights the compound's relevance in developing novel anticancer agents (Adhami et al., 2014).
Structural and Mechanistic Insights
Structural Analysis and Complex Formation : Studies have also delved into the crystal structure analysis of derivatives, offering insights into the molecular configuration and interaction patterns that could influence biological activity. This includes the analysis of tin(IV) complexes with benzimidazole derivatives, providing a foundation for understanding the structural basis of the compound's reactivity and potential binding mechanisms (Kabanos et al., 1992).
Metabolism and Disposition : Research on the orexin 1 and 2 receptor antagonist SB-649868, a compound related to 2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide, has provided valuable information on its metabolism and disposition in humans. This includes the identification of principal metabolites and the understanding of elimination pathways, crucial for drug development processes (Renzulli et al., 2011).
Properties
IUPAC Name |
2-benzyl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-22(11-14-8-5-9-20-17(14)19)18(23)15-12-24-16(21-15)10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEHGSDJPMDCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C(=O)C2=CSC(=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.